

Application Notes and Protocols: (S)-2-Aminododecanoic Acid as a Chiral Building Block

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Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

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Introduction

(S)-2-Aminododecanoic acid is a chiral, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and drug development. Its unique structure, featuring a C12 lipophilic chain and a chiral amine group, makes it an attractive component for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for utilizing **(S)-2-Aminododecanoic acid** in the synthesis of antimicrobial lipopeptides and as a chiral auxiliary in asymmetric synthesis.

Application 1: Synthesis of Antimicrobial Lipopeptides

(S)-2-Aminododecanoic acid is an ideal starting material for the synthesis of lipopeptides, a class of molecules with potent antimicrobial activity. The dodecanoic acid tail enhances the molecule's ability to interact with and disrupt bacterial cell membranes, a key mechanism of action for many antimicrobial peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Lauryl-Peptide Conjugate

This protocol outlines the manual synthesis of a short cationic peptide with an N-terminal lauryl group derived from **(S)-2-Aminododecanoic acid** using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-Rink Amide MBHA resin
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)dodecanoic acid (Fmoc-**(S)-2-aminododecanoic acid**)
- Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Diethyl ether (cold)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

- Drain the solution.
- Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- First Amino Acid Coupling (C-terminal):
 - Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
 - Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.
- Coupling of **(S)-2-Aminododecanoic Acid**:
 - After deprotecting the N-terminus of the final amino acid of the peptide sequence, couple Fmoc-**(S)-2-aminododecanoic acid** using the same procedure as in step 3.
- Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the **(S)-2-aminododecanoic acid** residue.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide under vacuum.
- Purification: Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

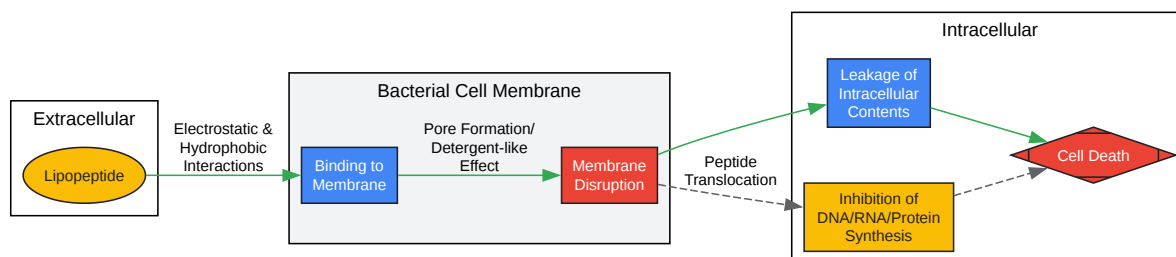
Quantitative Data: Antimicrobial Activity of Dodecanoic Acid Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various lipopeptides containing a C12 fatty acid chain against common bacterial strains. This data highlights the potent antimicrobial activity conferred by the dodecanoyl moiety.

Compound ID	Peptide Sequence	Target Organism	MIC (µg/mL)	Reference
C12-AKK	C12- YGAAKKAAKAA KKAACKAA	E. coli	16	[1]
S. epidermidis	4	[1]		
(C12)5	Cyclic Peptide with C12	S. aureus	4	[2]
K. pneumoniae	8	[2]		
A. baumannii	4	[2]		
P. aeruginosa	4	[2]		
E. coli	8	[2]		
Pep19-short-C12	C12- GKKYRRFRWK FKGK	S. aureus	4	[3]
E. faecium	8	[3]		
A. bohemicus	8	[3]		

Mechanism of Action: Bacterial Membrane Disruption

Lipopeptides derived from **(S)-2-aminododecanoic acid** primarily exert their antimicrobial effect by targeting and disrupting the bacterial cell membrane. The lipophilic dodecanoyl tail anchors the molecule into the lipid bilayer, while the cationic peptide portion interacts with the negatively charged components of the bacterial membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[4][5] Some antimicrobial peptides, after disrupting the membrane, can also enter the cell and interfere with intracellular processes such as DNA and protein synthesis.[6]



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Mechanism of antimicrobial lipopeptide action.

Application 2: (S)-2-Aminododecanoic Acid as a Chiral Auxiliary

The chiral center of **(S)-2-aminododecanoic acid** can be utilized to control the stereochemistry of new stereocenters formed in a reaction. By temporarily attaching this chiral auxiliary to a prochiral substrate, one enantiomer of the product can be selectively formed.

Representative Protocol: Asymmetric Aldol Reaction

This protocol describes a representative procedure for using an **(S)-2-aminododecanoic acid** derivative as a chiral auxiliary in a diastereoselective aldol reaction. This is a general methodology and may require optimization for specific substrates.

1. Synthesis of the N-Acyl Chiral Auxiliary:

- React **(S)-2-aminododecanoic acid** with an appropriate acylating agent (e.g., propionyl chloride) in the presence of a base to form the N-acyl derivative.
- Purify the product by chromatography or recrystallization.

2. Diastereoselective Aldol Reaction:

Materials:

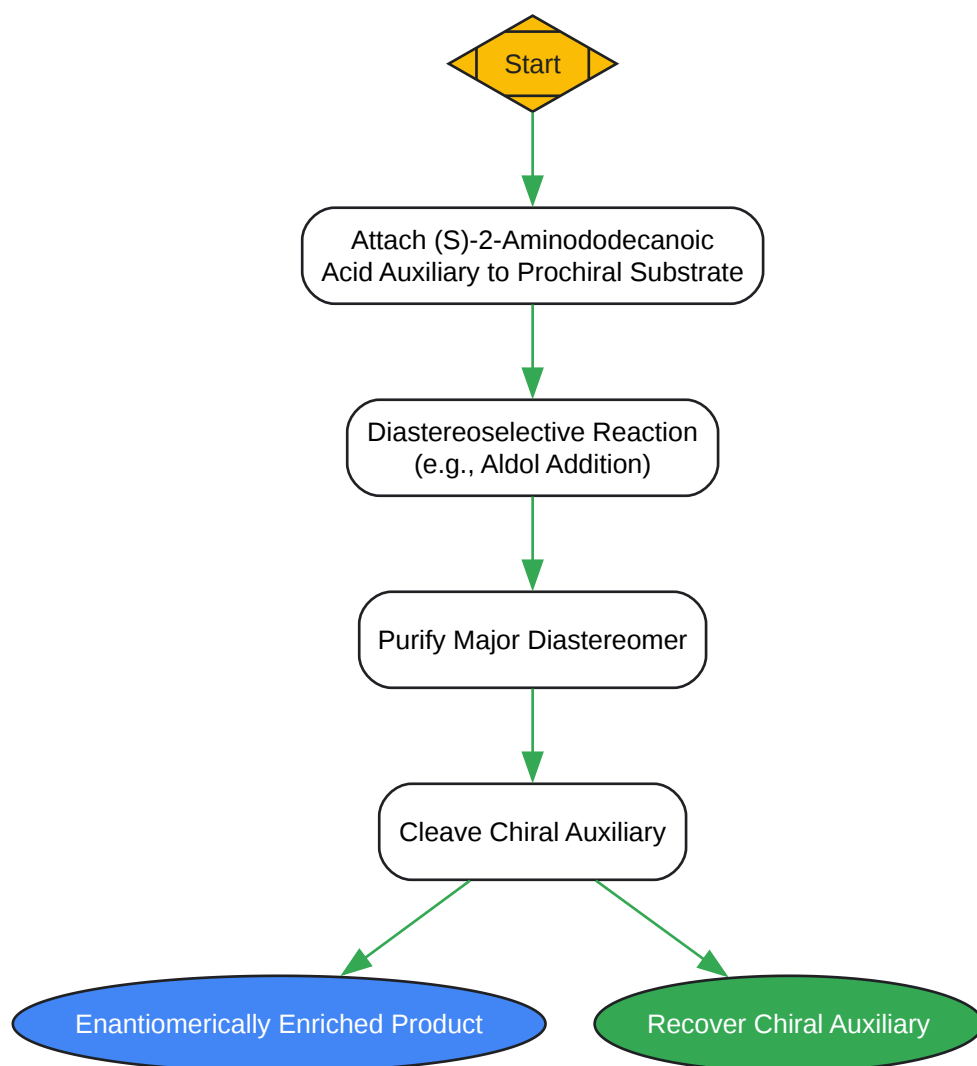
- N-propionyl-**(S)-2-aminododecanoic acid** derivative (chiral auxiliary)
- Titanium tetrachloride (TiCl₄)
- Hünig's base (N,N-Diisopropylethylamine, DIPEA)
- Aldehyde substrate
- Anhydrous dichloromethane (DCM)
- Quenching solution (e.g., saturated ammonium chloride)

Procedure:

- Dissolve the N-propionyl-**(S)-2-aminododecanoic acid** derivative in anhydrous DCM under an inert atmosphere (e.g., argon) and cool to -78 °C.
- Add TiCl₄ dropwise and stir for 5 minutes.
- Add DIPEA slowly and stir for 1 hour to form the titanium enolate.
- Add the aldehyde substrate dropwise and stir at -78 °C for 2-4 hours.
- Quench the reaction by adding saturated aqueous NH₄Cl solution.
- Allow the reaction to warm to room temperature and extract the product with DCM.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
- Purify the major diastereomer by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

- The chiral auxiliary can be cleaved from the aldol product under hydrolytic conditions (e.g., using LiOH/H₂O₂) to yield the chiral β-hydroxy acid and recover the **(S)-2-aminododecanoic acid** auxiliary.



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Workflow for using a chiral auxiliary.

Conclusion

(S)-2-Aminododecanoic acid is a valuable and versatile chiral building block with significant applications in the synthesis of bioactive compounds. Its incorporation into peptide structures leads to potent antimicrobial agents, and its inherent chirality can be exploited to direct the stereochemical outcome of asymmetric reactions. The protocols and data presented here provide a foundation for researchers to explore the potential of this unique molecule in their own synthetic endeavors.

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